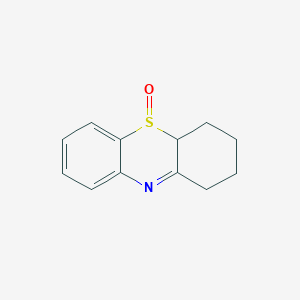
2,3,4,4a-Tetrahydro-5lambda~4~-phenothiazin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,4a-Tetrahydro-5lambda~4~-phenothiazin-5(1H)-one is a heterocyclic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse range of biological activities and applications in various fields, including medicine and agriculture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a-Tetrahydro-5lambda~4~-phenothiazin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a substituted aniline with sulfur and a carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,4a-Tetrahydro-5lambda~4~-phenothiazin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2,3,4,4a-Tetrahydro-5lambda~4~-phenothiazin-5(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,4,4a-Tetrahydro-5lambda~4~-phenothiazin-5(1H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the compound’s structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound of the phenothiazine family, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antihistamine and antiemetic agent also derived from phenothiazine.
Uniqueness
2,3,4,4a-Tetrahydro-5lambda~4~-phenothiazin-5(1H)-one is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other phenothiazine derivatives. Its tetrahydro structure may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Propriétés
Numéro CAS |
823802-03-5 |
|---|---|
Formule moléculaire |
C12H13NOS |
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
2,3,4,4a-tetrahydro-1H-phenothiazine 5-oxide |
InChI |
InChI=1S/C12H13NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1,3,5,7,12H,2,4,6,8H2 |
Clé InChI |
NTCWUNDSSGTKTC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC3=CC=CC=C3S(=O)C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14222667.png)
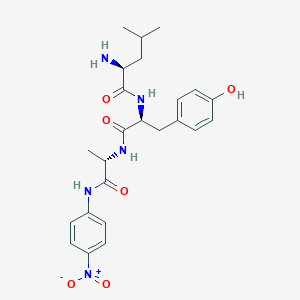
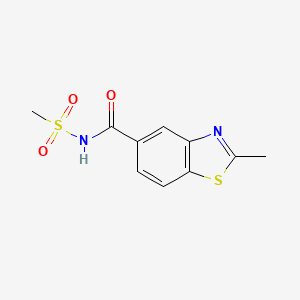
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14222683.png)
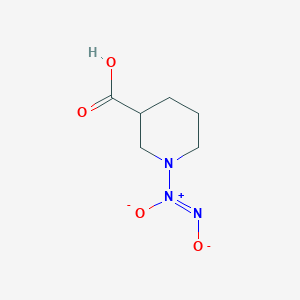
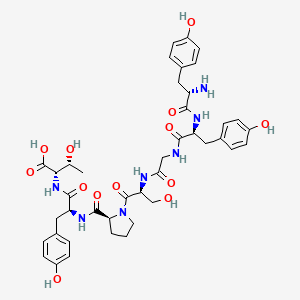
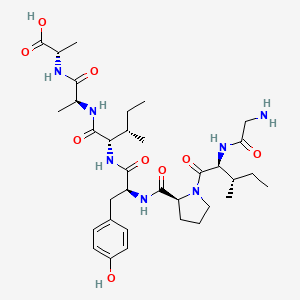
![2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14222693.png)
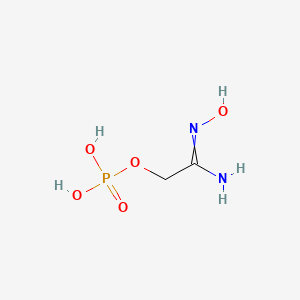
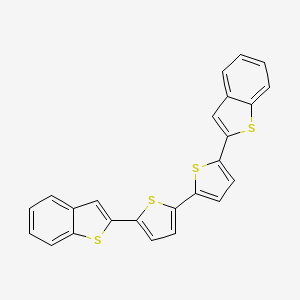

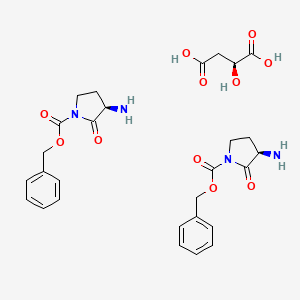
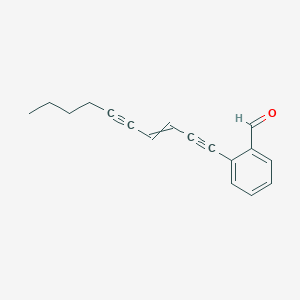
silane](/img/structure/B14222762.png)
